4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester
Brand Name: Vulcanchem
CAS No.: 1312479-26-7
VCID: VC0035647
InChI: InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)15-7-5-13(6-8-15)14-9-11-19-12-10-14/h5-8,14H,9-12H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCOCC3
Molecular Formula: C17H25BO3
Molecular Weight: 288.194

4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester

CAS No.: 1312479-26-7

Cat. No.: VC0035647

Molecular Formula: C17H25BO3

Molecular Weight: 288.194

* For research use only. Not for human or veterinary use.

4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester - 1312479-26-7

Specification

CAS No. 1312479-26-7
Molecular Formula C17H25BO3
Molecular Weight 288.194
IUPAC Name 4,4,5,5-tetramethyl-2-[4-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)15-7-5-13(6-8-15)14-9-11-19-12-10-14/h5-8,14H,9-12H2,1-4H3
Standard InChI Key DMLXOYKSKYTGKQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCOCC3

Introduction

Chemical Identification and Structure

Basic Chemical Information

4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester is identified by the CAS number 1312479-26-7 and possesses a molecular formula of C17H25BO3 . The compound has a molecular weight of approximately 288.19 g/mol, which is consistent across multiple chemical databases . This boronic acid derivative was created in chemical databases as early as 2012 and has undergone modifications as recently as 2025, indicating ongoing research interest .

PropertyValue
CAS Number1312479-26-7
Molecular FormulaC17H25BO3
Molecular Weight288.19 g/mol
Creation Date2012-11-30
Modification Date2025-02-22

Structural Characteristics

The chemical structure of 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester consists of three primary components: a tetrahydropyranyl group, a phenyl ring, and a pinacol ester moiety. The tetrahydropyranyl group is attached to the phenyl ring at the para position, while the boronic acid functionality, protected as a pinacol ester, is connected to the opposite end of the phenyl ring. This arrangement creates a molecule with distinctive steric and electronic properties that contribute to its utility in organic synthesis.

Synonyms and Alternative Nomenclature

The compound is known by several systematic names in chemical literature, reflecting different naming conventions :

  • 4,4,5,5-Tetramethyl-2-(4-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane

  • 4,4,5,5-tetramethyl-2-[4-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane

  • 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrahydro-2H-pyran

  • 2H-Pyran, tetrahydro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Physical and Chemical Properties

Chemical Reactivity

As a boronic acid pinacol ester, this compound exhibits characteristic reactivity patterns that make it valuable in synthetic organic chemistry. The protected boronic acid functionality serves as an activated site for various transformations, particularly in metal-catalyzed coupling reactions. The tetrahydropyranyl group contributes additional structural features that can influence reactivity and selectivity in these transformations.

Synthesis and Production

Synthetic Methods

Amount of CompoundVolume for 1 mM SolutionVolume for 5 mM SolutionVolume for 10 mM Solution
1 mg3.4699 mL0.6940 mL0.3470 mL
5 mg17.3497 mL3.4699 mL1.7350 mL
10 mg34.6993 mL6.9399 mL3.4699 mL

When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility characteristics. To avoid degradation from repeated freezing and thawing, prepared solutions should be stored in separate packages .

Applications in Organic Chemistry

Role in Cross-Coupling Reactions

4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester plays a significant role in organic synthesis, particularly in cross-coupling reactions. These reactions represent fundamental transformations in modern synthetic chemistry, allowing for the formation of carbon-carbon bonds under relatively mild conditions. The compound's structure makes it particularly suitable for these transformations, contributing to its value in research settings.

Suzuki-Miyaura Coupling Applications

The compound is extensively utilized in Suzuki-Miyaura cross-coupling reactions, which are palladium-catalyzed processes involving the coupling of organoboron compounds with organohalides or triflates. 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester serves as an excellent organoboron partner in these reactions, facilitating the construction of complex molecular architectures with high selectivity. These coupling reactions are particularly valuable for forming specific carbon-carbon bonds that might be challenging to create through alternative synthetic routes.

Pharmaceutical and Material Science Applications

The cross-coupling reactions enabled by this compound are crucial for constructing complex organic molecules essential in pharmaceuticals and material science. The ability to form specific carbon-carbon bonds with controlled stereochemistry makes this compound valuable in the synthesis of drug candidates, advanced materials, and other high-value chemical products. The tetrahydropyranyl group can also contribute unique properties to the final molecules, potentially influencing their biological activity or physical characteristics.

Research Findings and Scientific Significance

Current Research Landscape

GHS Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation
H413May cause long lasting harmful effects to aquatic life

These hazards require attention to proper handling procedures, including the use of appropriate personal protective equipment and controlled disposal methods.

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